molecular formula C22H22O5 B4972163 ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B4972163
M. Wt: 366.4 g/mol
InChI Key: JYDNSFXCQWVHSU-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol as the starting material.

  • Esterification Reaction: The hydroxyl group of the starting material is esterified using ethyl chloroformate in the presence of a base such as triethylamine.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, safety measures are strictly followed to handle reactive intermediates and byproducts.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Various derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: The compound exhibits biological activities, such as anti-inflammatory and antioxidant properties, making it useful in studying biological pathways and mechanisms.

  • Medicine: Its potential anticancer properties are being explored in drug development for cancer treatment.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, involved in inflammatory and oxidative stress pathways.

  • Pathways Involved: It modulates signaling pathways related to inflammation and oxidative stress, leading to its biological effects.

Comparison with Similar Compounds

  • Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: Similar structure with a chlorine substituent instead of an ethyl group.

  • Ethyl 2-[(6-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: Similar structure with a methyl substituent instead of an ethyl group.

Uniqueness: Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is unique due to its specific ethyl substituent, which influences its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

Properties

IUPAC Name

ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-4-15-11-18-17(16-9-7-6-8-10-16)12-21(23)27-20(18)13-19(15)26-14(3)22(24)25-5-2/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDNSFXCQWVHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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